N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor of a specific protein target, and its mechanism of action has been extensively researched.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Several studies have explored the synthesis, characterization, and applications of thiazole derivatives, highlighting their importance in organic chemistry. For instance, the work on the synthesis of 2,4-diphenyl substituted thiazoles presents a new protocol that offers a simpler and more efficient approach to creating these compounds, which are noted for their biological properties (Jungan Zhang et al., 2020). Similarly, the development of diverse trifluoromethyl heterocycles from a single precursor underscores the versatility and potential of thiazole derivatives in synthesizing a wide range of heterocyclic compounds (Mark A. Honey et al., 2012).
Pharmaceutical Research
In pharmaceutical research, thiazole derivatives have been investigated for their anticancer properties. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds (B. Ravinaik et al., 2021).
Materials Science
Thiazole derivatives also play a significant role in materials science, particularly in the development of photochromic systems and electrochromic materials. The study on thermally irreversible photochromic systems using 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives demonstrates the application of thiazole-based compounds in creating durable photochromic materials with potential for various technological applications (K. Uchida et al., 1990).
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are involved in various neurological processes, including cognition, learning, and emotion.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors with high affinity, thereby modulating the receptor’s activity and influencing the downstream signaling pathways.
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and distribution within the body.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2OS/c19-13-4-1-11(2-5-13)18-23-14(10-25-18)7-8-22-17(24)12-3-6-15(20)16(21)9-12/h1-6,9-10H,7-8H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXNBRHMTPRJNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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